molecular formula C16H18N2O5S2 B2830064 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide CAS No. 923086-91-3

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide

Cat. No. B2830064
CAS RN: 923086-91-3
M. Wt: 382.45
InChI Key: JULSREWLCWQHNP-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a sulfonyl group (-SO2-), a propanamido group (-C(O)NH(CH2)2-), and a carboxamide group (-C(O)NH2) attached to a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Molecular Interaction Studies

The compound's involvement in scientific research is demonstrated through studies focusing on heterocyclic enaminonitriles, indicating its utility in reactions that produce various heterocyclic structures. For instance, Matsunaga et al. (1986) describe reactions of 2-amino-3-cyano-4,5-dihydrothiophene derivatives, showcasing the compound's relevance in synthesizing complex heterocyclic systems (Matsunaga et al., 1986).

Cancer Research and Enzyme Inhibition

In cancer research, 6-Substituted sulfocoumarins, which share structural similarities with the compound of interest, have been identified as selective inhibitors of carbonic anhydrase IX and XII, showing significant cytotoxicity against colorectal cancer cells. Grandane et al. (2015) highlight the potential of these compounds in targeting hypoxic tumors and metastases, marking a step forward in therapeutic options (Grandane et al., 2015).

Advances in Organic Synthesis

Research by Beney et al. (1998) introduces a new synthesis of α,β-unsaturated N-methoxy-N-methylamides, utilizing reagents that align closely with the structure of the compound . This work underscores the compound's role in facilitating the creation of valuable synthetic intermediates (Beney et al., 1998).

Drug Development and Molecular Probes

Furthermore, studies on the synthesis of 2-Carboxy-4-methoxyphenylacetic acid by Dai Shi-gang (2011) reveal a process involving sulfonation and methylation, which could be relevant for derivatives of the compound, showing its utility in drug development and as a molecular probe (Dai Shi-gang, 2011).

DNA Interaction and Molecular Dynamics

Kelly et al. (2009) discuss the molecular dynamics of DNA complexes with minor groove methylating analogs, highlighting the compound's potential for understanding DNA interactions and the mechanism of action of groove-binding drugs (Kelly et al., 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. If it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, such as in the development of new drugs or materials .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-17-15(20)13-7-9-24-16(13)18-14(19)8-10-25(21,22)12-5-3-11(23-2)4-6-12/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSREWLCWQHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide

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